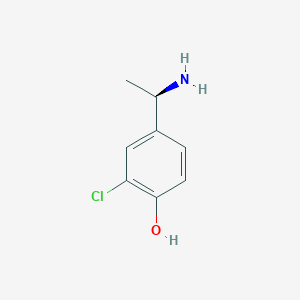

(R)-4-(1-Aminoethyl)-2-chlorophenol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[(1R)-1-aminoethyl]-2-chlorophenol is an organic compound with the molecular formula C8H10ClNO. This compound is characterized by the presence of a phenol group substituted with a chlorine atom and an aminoethyl group. It is a chiral molecule, meaning it has a non-superimposable mirror image, which can have significant implications for its chemical behavior and biological activity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1R)-1-aminoethyl]-2-chlorophenol typically involves the following steps:

Starting Material: The synthesis begins with 2-chlorophenol as the starting material.

Alkylation: The 2-chlorophenol undergoes alkylation with an appropriate alkylating agent to introduce the aminoethyl group.

Resolution: The resulting racemic mixture is then resolved to obtain the desired (1R)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of 4-[(1R)-1-aminoethyl]-2-chlorophenol may involve large-scale alkylation and resolution processes. The use of continuous flow reactors and automated resolution systems can enhance the efficiency and yield of the desired enantiomer.

化学反应分析

Oxidation Reactions

The phenolic ring and aminoethyl group participate in oxidation processes. Exposure to oxidizing agents like potassium permanganate (KMnO4) leads to the formation of quinone-like structures via hydroxyl group oxidation. In biological systems, peroxidase enzymes catalyze oxidation, generating reactive intermediates implicated in nephrotoxicity . For example:

-

Peroxidase-mediated oxidation produces electrophilic intermediates that bind renal proteins, contributing to cytotoxicity .

-

Antioxidant modulation : Pretreatment with ascorbate or glutathione reduces oxidative damage (Table 1) .

Table 1: Effect of antioxidants on 4-A2CP-induced cytotoxicity

| Antioxidant (1 mM) | LDH Release (% Reduction) |

|---|---|

| Ascorbate | 32% |

| Glutathione | 28% |

| N-Acetylcysteine | 25% |

Reduction Reactions

The primary amine group undergoes reduction under specific conditions:

-

Catalytic hydrogenation (H2/Pd) reduces the aminoethyl side chain to an ethylamine derivative.

-

Enzymatic reduction : Alcohol dehydrogenases may interact indirectly, though direct evidence remains limited .

Substitution Reactions

The chlorine atom at the 2-position participates in nucleophilic aromatic substitution (NAS):

-

Hydroxyl substitution : Under basic conditions, hydroxide ions replace chlorine, forming 4-(1-aminoethyl)resorcinol.

-

Catalyst dependency : NAS requires Lewis acid catalysts (e.g., AlCl3) for efficient displacement.

Metabolic Interactions

In vitro studies highlight cytochrome P450 (CYP) and flavin monooxygenase (FMO) involvement in metabolic activation :

-

CYP inhibitors (e.g., ketoconazole) partially mitigate cytotoxicity, suggesting CYP-mediated bioactivation .

-

Peroxidase inhibition with mercaptosuccinic acid reduces LDH release by 40%, implicating peroxidative pathways .

Table 2: Impact of enzyme inhibitors on cytotoxicity

| Inhibitor | Enzyme Targeted | LDH Release (% Control) |

|---|---|---|

| Piperonyl butoxide | CYP | 31.3 |

| Metyrapone | CYP | 52.0 |

| Mercaptosuccinic acid | Peroxidase | 28.5 |

Enzymatic Transformations

Biocatalytic studies demonstrate potential for stereoselective modifications:

-

Transaminase activity : Engineered E. coli expressing transaminases catalyze amino group transfer in related compounds, suggesting applicability to (R)-4-(1-aminoethyl)-2-chlorophenol .

-

Reaction conditions : Optimized at pH 7.5 with pyridoxal 5’-phosphate (PLP) cofactors .

Comparative Reactivity

Structural analogs exhibit varying reactivities due to chlorine positioning:

-

4-A2,6-DCP (2,6-dichloro substitution) shows enhanced toxicity due to increased electrophilicity .

-

4-A3CP (3-chloro substitution) exhibits reduced cytotoxicity, attributed to steric hindrance .

Table 3: Cytotoxicity of 4-aminochlorophenols (1.0 mM)

| Compound | LDH Release (%) |

|---|---|

| 4-A2,6-DCP | 68.2 |

| (R)-4-A2CP | 43.5 |

| 4-AP | 38.3 |

| 4-A3CP | 18.7 |

Industrial and Pharmacological Implications

科学研究应用

4-[(1R)-1-aminoethyl]-2-chlorophenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals

作用机制

The mechanism of action of 4-[(1R)-1-aminoethyl]-2-chlorophenol involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to neurotransmission and cellular metabolism

相似化合物的比较

Similar Compounds

4-[(1S)-1-aminoethyl]-2-chlorophenol: The enantiomer of the compound with different biological activity.

4-[(1R)-1-aminoethyl]-2-bromophenol: Similar structure but with a bromine atom instead of chlorine.

4-[(1R)-1-aminoethyl]-2-fluorophenol: Similar structure but with a fluorine atom instead of chlorine

Uniqueness

4-[(1R)-1-aminoethyl]-2-chlorophenol is unique due to its specific chiral configuration and the presence of both an aminoethyl group and a chlorine atom on the phenol ring. This combination of features can result in distinct chemical reactivity and biological activity compared to its analogs .

属性

分子式 |

C8H10ClNO |

|---|---|

分子量 |

171.62 g/mol |

IUPAC 名称 |

4-[(1R)-1-aminoethyl]-2-chlorophenol |

InChI |

InChI=1S/C8H10ClNO/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,11H,10H2,1H3/t5-/m1/s1 |

InChI 键 |

FJYAUFCFHMTVBY-RXMQYKEDSA-N |

手性 SMILES |

C[C@H](C1=CC(=C(C=C1)O)Cl)N |

规范 SMILES |

CC(C1=CC(=C(C=C1)O)Cl)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。